5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol
Description
5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzoylpiperidinyl group at the 5-position. This structure combines the oxadiazole ring’s electron-deficient properties with the lipophilic benzoylpiperidine moiety, making it a candidate for pharmacological applications. It is cataloged under CAS 1417362-98-1 and is typically synthesized via multistep protocols involving hydrazinolysis and cyclization reactions, achieving a purity of 95% .
Properties
IUPAC Name |
5-(1-benzoylpiperidin-4-yl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13(11-4-2-1-3-5-11)17-8-6-10(7-9-17)12-15-16-14(19)20-12/h1-5,10H,6-9H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWSWRDYAOQWIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)O2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-benzoylpiperidin-4-yl hydrazine with carbon disulfide, followed by cyclization with an appropriate oxidizing agent to form the oxadiazole ring . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the piperidine ring.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can produce a variety of benzoyl-substituted compounds .
Scientific Research Applications
5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Bioactivity
The benzoylpiperidinyl group distinguishes this compound from analogues with simpler substituents. Key comparisons include:
5-(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol (Compound 5A)
- Structure : Replaces benzoylpiperidine with a phenyl-CF₃-pyrazole group.
- Bioactivity : Exhibits potent antibacterial activity against Xanthomonas oryzae (Xoo) with EC₅₀ = 7.40 µg/mL. The trifluoromethyl and phenyl groups enhance lipophilicity, improving membrane penetration .
- SAR Insight : Replacing phenyl with methyl (as in Compound 5B) reduces anti-Xoo activity (EC₅₀ > 50 µg/mL), highlighting the importance of bulky, lipophilic substituents .
5-Cyclopropyl-1,3,4-oxadiazol-2-ol
Heterocycle Modifications
Replacing the oxadiazole ring or its substituents alters electronic and steric properties:
5-(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol (Compound 6)
- Modification : Oxygen atom in the oxadiazol-2-ol moiety replaced with sulfur.
- Impact : Sulfur substitution decreases antibacterial potency (e.g., EC₅₀ increases from 7.40 µg/mL in 7c to 12.40 µg/mL in 9a). The electronegative oxygen likely enhances hydrogen bonding with bacterial targets .
5-(1-Benzoylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine
Alkyl Linker Length and Bioactivity
The target compound lacks an alkyl linker, but analogues with linkers demonstrate chain-length-dependent effects:
- Compounds 8b–8d (n = 8–12 alkyl linkers): Show improved anti-Xanthomonas axonopodis (Xac) activity (EC₅₀ = 8.72–35.24 µg/mL) compared to shorter chains. This suggests flexibility in accommodating larger substituents .
Biological Activity
5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound features a piperidine ring, a benzoyl group, and an oxadiazole ring, which contribute to its unique biological activities.
The biological activity of this compound is primarily attributed to its role as an acetylcholinesterase inhibitor . By binding to the active site of the acetylcholinesterase enzyme, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits antimicrobial and anti-inflammatory effects. In vitro studies have demonstrated its effectiveness against various bacterial strains and its potential to modulate inflammatory responses.
Enzyme Inhibition Studies
A significant aspect of the biological evaluation involves its inhibition potency against various enzymes. For instance, studies have shown that derivatives of oxadiazoles often demonstrate notable inhibitory activity against enzymes involved in metabolic pathways and signaling cascades.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with other known compounds:
| Compound Name | Structure Type | Activity |
|---|---|---|
| Donepezil | Piperidine derivative | Acetylcholinesterase inhibitor |
| N′-(1-Benzylpiperidin-4-yl)acetohydrazide | Piperidine derivative | Opioid analgesic precursor |
| 5-(Phenyl)-1,3,4-oxadiazol-2(3H)-one | Oxadiazole derivative | Antimicrobial |
Case Studies and Research Findings
Several studies have explored the biological activity of oxadiazole derivatives. For example:
- Anticonvulsant Activity : A study on related oxadiazole compounds indicated significant anticonvulsant properties when tested in both in vitro and in vivo models. Compounds similar to this compound were shown to exhibit protective effects against seizures induced by electrical stimulation and pharmacological agents .
- Molecular Docking Studies : In silico molecular docking studies have been performed to predict binding affinities and interaction modes with target proteins involved in neurodegenerative processes. These studies suggest that modifications to the oxadiazole structure can enhance binding efficiency and biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
